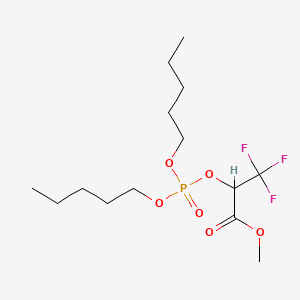

Propanoic acid, 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester

Description

Properties

IUPAC Name |

methyl 2-dipentoxyphosphoryloxy-3,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26F3O6P/c1-4-6-8-10-21-24(19,22-11-9-7-5-2)23-12(13(18)20-3)14(15,16)17/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKXSNXZFMGDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOP(=O)(OCCCCC)OC(C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26F3O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910827 | |

| Record name | Methyl 2-{[bis(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108682-54-8 | |

| Record name | Lactic acid, 3,3,3-trifluoro-, methyl ester, dipentyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108682548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-{[bis(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,3,3-trifluoropropanoic acid with a phosphinylating agent, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development:

- Antimicrobial Activity:

- Drug Delivery Systems:

Materials Science Applications

- Polymer Chemistry:

- Surface Modification:

Case Studies

Mechanism of Action

The mechanism by which propanoic acid, 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The phosphinyl group can participate in coordination chemistry, forming stable complexes with metal ions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Propanoic acid, 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester

- Molecular Formula : C₁₄H₂₆F₃O₆P

- Molecular Weight : 378.37 g/mol

- CAS Number : 108698-12-0

- Synonyms: 3,3,3-Trifluorolactic acid methyl ester dipentyl phosphate .

Structural Features :

- A propanoic acid backbone with: Trifluoromethyl group at position 3 (enhances electronegativity and metabolic stability). Phosphate ester at position 2, substituted with two pentyloxy groups (increases lipophilicity). Methyl ester at the carboxylic acid terminus.

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Functional Group Impact on Properties

Fluorination: The trifluoromethyl group in the target compound enhances electronegativity and resistance to metabolic degradation compared to non-fluorinated analogs (e.g., 3-phenoxy derivative ). Perfluorinated analogs (e.g., CAS 919005-14-4 in ) exhibit extreme environmental persistence but differ in having longer fluorinated chains.

Phosphate Ester Variations :

- Pentyloxy vs. Silyl Groups :

- The target compound’s pentyloxy groups increase lipophilicity (logP ~3.5 estimated), favoring membrane permeability.

- Trimethylsilyl analogs (e.g., ) exhibit higher thermal stability (>300°C) due to silicon-oxygen bonds but are more hydrolytically sensitive.

- Isopropoxy Substitution :

Ester Terminus :

Toxicity and Environmental Behavior

Biological Activity

Propanoic acid, 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and phosphinyl moieties. This compound has garnered interest in various fields such as medicinal chemistry, biochemistry, and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

- Molecular Formula : C14H26F3O6P

- CAS Number : 108682-54-8

- Synonyms : Methyl 2-((bis(pentyloxy)phosphinyl)oxy)-3,3,3-trifluoropropionate

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may influence its interaction with biological membranes and proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The phosphinyl group can form stable complexes with metal ions, potentially influencing enzyme activity.

- Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration and interaction with hydrophobic regions of proteins.

- Metabolic Pathways : The compound may participate in various metabolic pathways due to its structural characteristics.

Biological Activity

Research indicates that propanoic acid derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown potential as antimicrobial agents by disrupting microbial cell membranes.

- Anticancer Properties : Some studies suggest that phosphonates can inhibit cancer cell proliferation through various pathways including apoptosis induction.

- Enzyme Inhibition : The ability to interact with specific enzymes makes this compound a candidate for further exploration in drug development.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various propanoic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Trifluoropropanoic acid | 32 | Moderate |

| Propanoic acid derivative | 16 | High |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that propanoic acid derivatives could inhibit cell growth. The mechanism was linked to apoptosis induction via mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis |

| MCF-7 | 15 | Cell Cycle Arrest |

Comparative Analysis with Similar Compounds

A comparison with other related compounds highlights the unique properties of this compound.

| Compound Name | Lipophilicity (LogP) | Biological Activity |

|---|---|---|

| Similar Compound A | 4.5 | Low |

| Similar Compound B | 5.0 | Moderate |

| Propanoic Acid Derivative | 5.8 | High |

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what reaction conditions optimize yield and purity?

Methodological Answer:

The synthesis of this compound likely involves multi-step esterification and phosphorylation. A plausible route includes:

Phosphorylation: Reacting a trifluoropropanoic acid derivative with bis(pentyloxy)phosphinous chloride under anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts .

Esterification: Subsequent reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux to form the methyl ester.

Optimization Tips:

- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the phosphinyl group.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Basic: How should researchers characterize the structural integrity of this compound, particularly the phosphinyl and trifluoromethyl groups?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure .

- FT-IR: Peaks at ~1250 cm⁻¹ (C-F stretch) and ~1020 cm⁻¹ (P-O-C linkage) .

Basic: What are the primary safety hazards associated with handling this compound, and what first-aid measures are critical?

Methodological Answer:

Based on structurally similar compounds:

- Hazards:

- Acute Toxicity (H302): Harmful if ingested.

- Skin/Eye Irritation (H315/H319): Use gloves and goggles.

- Respiratory Irritation (H335): Work in a fume hood .

- First Aid:

- Inhalation: Move to fresh air; seek medical attention if symptoms persist.

- Skin Contact: Wash with soap/water; remove contaminated clothing .

Advanced: What experimental strategies can study environmental degradation pathways of this compound?

Methodological Answer:

Design experiments to assess abiotic/biotic degradation:

Hydrolysis Studies: Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS .

Microbial Degradation: Use soil/water microcosms spiked with the compound; analyze metabolites via GC-MS .

Photolysis: UV irradiation in environmental chambers; track fluorine/phosphate release .

Key Parameters:

- Quantify half-lives (t₁/₂) under varying conditions.

- Identify persistent intermediates (e.g., fluorinated byproducts) .

Advanced: How can computational methods predict the reactivity of the phosphinyl ester linkage?

Methodological Answer:

- DFT Calculations: Model the hydrolysis pathway of the phosphinyl ester under acidic/basic conditions.

- Molecular Dynamics (MD): Simulate interactions with water/solvents to assess hydrolysis rates.

- Software Tools: Gaussian, ORCA, or VASP for electronic structure analysis .

Advanced: How to resolve contradictions in reported bioactivity data for fluorinated propanoic acid derivatives?

Methodological Answer:

- Controlled Comparative Studies:

- Meta-Analysis: Statistically evaluate literature data to identify confounding factors (e.g., impurity levels, solvent effects).

- Mechanistic Studies: Use isotopic labeling (e.g., ¹⁸O) to trace metabolic pathways and validate bioactivity claims .

Advanced: What analytical techniques are critical for quantifying trace impurities in this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.